Synthetic Yield of 4-Chloromethyl-2-phenyl-oxazole vs. Other 2-Aryl-4-chloromethyloxazoles Under Identical Conditions
In the direct condensation of benzamide with 1,3-dichloroacetone at 130 °C for 4 h, 4-chloromethyl-2-phenyl-oxazole (2a) was isolated as a white solid in 90% yield [1]. Under the same protocol, the 4-trifluoromethylphenyl analog (2b) gave 87% yield and the 4-methoxyphenyl analog (2c) gave 87% yield, while the 4-methylphenyl analog (2d) reached 92% yield [1]. The phenyl-substituted compound 2a thus occupies a favorable position in the yield landscape, outperforming electron‑withdrawing and electron‑donating aryl variants that can introduce solubility or side-reaction penalties during scale-up, while remaining competitive with the slightly higher-yielding tolyl derivative.
| Evidence Dimension | Isolated synthetic yield |
|---|---|
| Target Compound Data | 4-Chloromethyl-2-phenyl-oxazole (2a): 90% yield |
| Comparator Or Baseline | 4-Chloromethyl-2-(4-trifluoromethylphenyl)oxazole (2b): 87%; 4-Chloromethyl-2-(4-methoxyphenyl)oxazole (2c): 87%; 4-Chloromethyl-2-(p-tolyl)oxazole (2d): 92% |
| Quantified Difference | 2a yield is +3 percentage points over 2b and 2c; −2 points versus 2d |
| Conditions | Benzamide or substituted benzamide (15 mmol) + 1,3-dichloroacetone (17 mmol), neat mixture ground and heated at 130 °C for 4 h; product isolated as white solid |
Why This Matters
A reproducible 90% yield under solvent-free conditions directly translates to lower cost-per-gram for procurement, reduced purification burden, and scalability when sourcing 4-chloromethyl-2-phenyl-oxazole for multi-gram synthetic campaigns.
- [1] Huang, D.; Zheng, S.; Cheng, Y.-X. Heterocyclic Communications 2020, 26 (1), 185–191. View Source
